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molecular formula C9H5BrN2O2 B189721 5-Bromo-8-nitroisoquinoline CAS No. 63927-23-1

5-Bromo-8-nitroisoquinoline

Cat. No. B189721
M. Wt: 253.05 g/mol
InChI Key: ULGOLOXWHJEZNZ-UHFFFAOYSA-N
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Patent
US06933311B2

Procedure details

The diethyl ether solution from Example 57A was treated with potassium nitrate (10.1 g, 100 mmol). After stirring for one hour, The mixture was poured onto ice and neutralized with concentrated ammonium hydroxide (˜300 ml). The crude product was collected by filtration, dried, and recrystalization from methanol to provide the title compound (8.83 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.[N+:12]([O-])([O-:14])=[O:13].[K+]>[OH-].[NH4+]>[Br:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C=CN=CC2=CC=C1
Name
potassium nitrate
Quantity
10.1 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crude product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystalization from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C2C=CN=CC2=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.83 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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